molecular formula C3H4F2O B2587318 3,3-Difluorooxetane CAS No. 33420-50-7

3,3-Difluorooxetane

Cat. No.: B2587318
CAS No.: 33420-50-7
M. Wt: 94.061
InChI Key: ZIJXRBOWCNYSSG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-difluorooxetane typically involves the difluorocyclopropanation of silyl enolates, followed by intramolecular nucleophilic substitution. One common method starts with the preparation of 2,2-difluoro-3-haloalcohols, which undergo intramolecular cyclization to form the oxetane ring . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the scalability of the synthetic routes mentioned above suggests that similar approaches could be adapted for large-scale production. The use of continuous flow reactors and optimization of reaction parameters could further enhance the efficiency and cost-effectiveness of industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluorooxetane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of functionalized oxetanes, while oxidation and reduction reactions can produce alcohols, ketones, or other functional groups .

Properties

IUPAC Name

3,3-difluorooxetane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F2O/c4-3(5)1-6-2-3/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJXRBOWCNYSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

94.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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